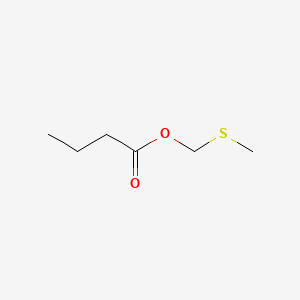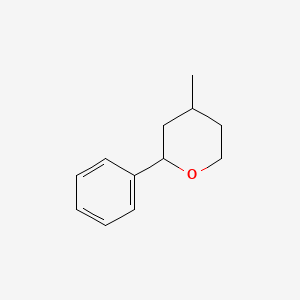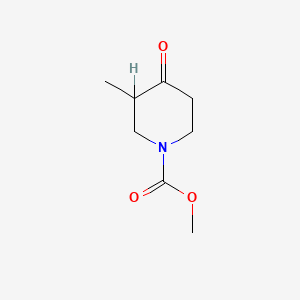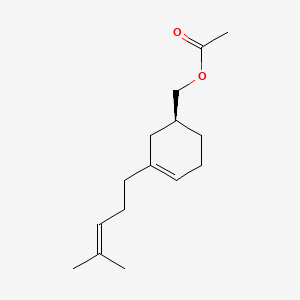
Chloromethyl(methyl)dimethoxysilane
Overview
Description
Chloromethyl(methyl)dimethoxysilane is an organosilicon compound . It has a linear formula of ClH2CSi(OCH2CH3)2CH3 . The CAS Number is 2212-10-4 .
Molecular Structure Analysis
The molecular weight of this compound is 182.72 . The SMILES string representation is CCOSi(CCl)OCC .Physical And Chemical Properties Analysis
This compound has a density of 1.000 g/mL at 25 °C (lit.) . It has a boiling point of 140°C . The flash point is 100.0 °F - closed cup .Scientific Research Applications
Methylation of Amines
Chloromethyl(methyl)dimethoxysilane plays a crucial role in the methylation of amines. Adima et al. (2004) demonstrated its use in the sol-gel hydrolysis of aminomethyltrialkoxysilanes. This process led to the unexpected Si−C-bond cleavage, resulting in silica and bis(dimethylamino)cyclohexane. This reaction provides a new route for the selective monomethylation of primary amines (Adima, Bied, Moreau, & Man, 2004).
Organosilicon-mediated Regioselective Acetylation
In carbohydrate chemistry, organosilicon compounds, including methyl trimethoxysilane or dimethyl dimethoxysilane, are used to form cyclic intermediates in acetylation reactions. Zhou, Ramström, and Dong (2012) utilized these compounds to achieve high regioselectivity in the protection of vicinal- and 1,3-diols, comparable to organotin-mediated schemes (Zhou, Ramström, & Dong, 2012).
Reactions with N-trimethylsilyl-amides and Lactams
Kalikhman et al. (1989) studied the multistage reaction of dimethyl(chloromethyl)chlorosilane with N-trimethylsilyl-amides and lactams. This process involved transsilylation leading to Me3SiCl and the corresponding N-[dimethyl(chloromethyl)silyl]amide or lactam. This multistage character shows the complex nature of reactions involving this compound (Kalikhman et al., 1989).
Catalysis in the Henry Reaction
Dimethyldimethoxysilane, among others, has been used as a catalyst in the Henry reaction, as shown by Mei, Yang, and Song (2010). These compounds facilitated conversions of 60-96% under optimal conditions, highlighting their potential as effective catalysts in organic reactions (Mei, Yang, & Song, 2010).
Water Desalination by Electrodialysis
Manohar, Das, and Shahi (2017) disclosed an alternative method for chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) in the presence of trimethyl chlorosilane for anion-exchange membrane preparation. This process is crucial for water desalination via electrodialysis, avoiding hazardous chemicals (Manohar, Das, & Shahi, 2017).
Synthesis of Organosulfonyl Derivatives
Shipov et al. (2013) explored the synthesis of new silacyclanes, 1-organosulfonyl-2-sila-5-piperazinones, using chloro(chloromethyl)dimethylsilane. The labile Si–N bonds in these compounds have diverse synthetic applications, further emphasizing the versatility of this compound in organosilicon chemistry (Shipov et al., 2013).
Safety and Hazards
Chloromethyl(methyl)dimethoxysilane is classified as a flammable liquid and vapor. It can cause serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Chloromethyl(methyl)dimethoxysilane, also known as (Chloromethyl)dimethoxy(methyl)silane, is a chemical compound used in various industrial and scientific research applications
Mode of Action
It is known that this compound can react with moisture or water .
Pharmacokinetics
It’s important to note that the compound has a molecular weight of 15467 , which may influence its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it should be handled in a well-ventilated place .
properties
IUPAC Name |
chloromethyl-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClO2Si/c1-6-8(3,4-5)7-2/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZMFKUGAPMMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335653 | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2212-11-5 | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)











